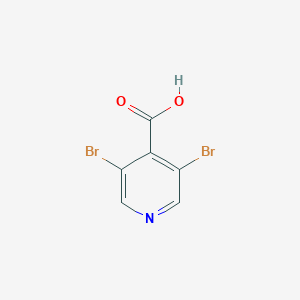

3,5-Dibromopyridine-4-carboxylic acid

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry and Material Science

The pyridine ring is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and functional materials. Its presence is fundamental to the biological activity of many essential molecules, including vitamins and coenzymes. In organic chemistry, the pyridine scaffold serves as a cornerstone for the synthesis of complex molecules due to its versatile reactivity and the ability to act as a ligand or catalyst.

In the realm of material science, pyridine-based structures are integral to the design of functional materials such as polymers, dyes, and metal-organic frameworks (MOFs). The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the construction of intricate supramolecular assemblies with tailored electronic, optical, and magnetic properties.

Overview of Brominated Pyridines as Synthetic Intermediates

Brominated pyridines are particularly valuable as synthetic intermediates. The carbon-bromine bond is relatively reactive and can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for the construction of complex molecular frameworks.

Furthermore, the bromine atoms can be replaced by various nucleophiles or can direct lithiation to specific positions on the pyridine ring, offering further avenues for functionalization. This versatility makes brominated pyridines key building blocks in the synthesis of a diverse array of compounds with applications in medicinal chemistry, agrochemicals, and materials science.

Position of 3,5-Dibromopyridine-4-carboxylic Acid within the Halopyridine Family

This compound, also known as 3,5-dibromo-isonicotinic acid, holds a distinct position within the halopyridine family. The presence of two bromine atoms at the 3 and 5 positions, flanking the carboxylic acid group at the 4-position, creates a highly functionalized and sterically defined molecule.

This specific arrangement of substituents influences the compound's chemical behavior. The two bromine atoms enhance the electrophilicity of the pyridine ring and provide two reactive sites for further modification. The carboxylic acid group, situated between the two halogens, offers a primary site for derivatization and can also influence the reactivity of the adjacent C-Br bonds. This unique combination of features makes this compound a strategic precursor for the synthesis of complex, multi-substituted pyridine derivatives.

Chemical Profile of this compound

The fundamental properties of this compound are crucial for its application in synthesis and materials science.

| Property | Value |

| Molecular Formula | C₆H₃Br₂NO₂ |

| Molecular Weight | 280.90 g/mol |

| CAS Number | 13958-91-3 |

| Appearance | Solid |

| Melting Point | 218-223 °C |

| SMILES | OC(=O)c1c(Br)cncc1Br |

| InChI | 1S/C6H3Br2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be conceptually approached through established methods for the halogenation and carboxylation of pyridine rings. One potential route involves the bromination of isonicotinic acid (pyridine-4-carboxylic acid). However, direct bromination of the pyridine ring can be challenging and may require specific catalysts and conditions to achieve the desired regioselectivity.

A more plausible synthetic strategy involves the decarboxylative halogenation of a suitable precursor, such as a pyridinedicarboxylic acid. This method, a variation of the Hunsdiecker reaction, allows for the replacement of a carboxylic acid group with a halogen. acs.org Recent advancements in transition-metal-free decarboxylative bromination of aromatic carboxylic acids offer a promising avenue for the synthesis of such compounds. mdpi.com

The reactivity of this compound is characterized by the interplay of its three functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The bromine atoms are susceptible to nucleophilic substitution and are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 3 and 5 positions.

Research Applications and Detailed Findings

This compound serves as a valuable building block in various areas of chemical research, primarily in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Use as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate. Its trifunctional nature allows for sequential and site-selective modifications. For instance, the carboxylic acid can be protected or converted to an ester, followed by selective cross-coupling reactions at one or both bromine positions. Subsequent deprotection or hydrolysis of the ester can then regenerate the carboxylic acid for further functionalization. This stepwise approach provides a high degree of control in the synthesis of elaborate pyridine-based structures.

While specific examples of its direct use are not abundant in the literature, the analogous compound, 3,5-dibromo-4-aminopyridine, is a known precursor for the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) through a diazotization reaction. nih.gov This highlights the utility of the 3,5-dibromopyridine (B18299) scaffold in preparing other highly functionalized pyridine derivatives.

Role in Coordination Chemistry and Material Science

Pyridine carboxylic acids are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can all participate in coordination, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers.

While specific studies focusing solely on this compound as a ligand are not extensively reported, research on related pyridine dicarboxylic acids demonstrates their ability to construct coordination polymers with interesting magnetic and structural properties. nih.gov The presence of the bromine atoms in this compound could introduce additional functionalities to such materials, potentially influencing their packing, porosity, and catalytic activity. The bromine atoms could also serve as sites for post-synthetic modification of the resulting coordination polymers.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKLXFGPVUZEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571455 | |

| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13958-91-3 | |

| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13958-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dibromopyridine 4 Carboxylic Acid and Its Precursors

Advanced Synthetic Routes to 3,5-Dibromopyridine-4-carboxylic Acid

The direct synthesis of this compound involves several sophisticated chemical strategies, including carboxylation of a pre-brominated pyridine (B92270) ring, bromination of a pyridine carboxylic acid, and multi-step syntheses from other pyridine derivatives.

Carboxylation Strategies at the 4-Position of Dibromopyridine Ring Systems

Introducing a carboxyl group at the 4-position of a 3,5-dibromopyridine (B18299) ring is a key synthetic challenge. One effective method involves a metal-halogen exchange reaction followed by carboxylation. For instance, 3,5-dibromopyridine can be treated with a strong base like n-butyllithium at low temperatures to selectively form a lithiated intermediate at the 4-position. This intermediate is then quenched with carbon dioxide (dry ice) to yield the desired carboxylic acid. The reaction is highly sensitive to conditions, and careful control of temperature is crucial to avoid side reactions.

Another approach involves the use of Grignard reagents. 3,5-Dibromo-4-iodopyridine (B1430625) can be converted to the corresponding Grignard reagent by reaction with magnesium. Subsequent reaction with carbon dioxide provides this compound. This method often offers better functional group tolerance compared to organolithium-based routes.

Bromination Methodologies for Pyridine-4-carboxylic Acid Derivatives

The direct bromination of pyridine-4-carboxylic acid (isonicotinic acid) presents a different synthetic avenue. The electron-withdrawing nature of the carboxylic acid group deactivates the pyridine ring towards electrophilic substitution, making direct bromination challenging. However, under harsh conditions, such as heating with bromine in the presence of a strong acid like oleum, bromination can be achieved. This method often leads to a mixture of products, and regioselectivity can be an issue.

A more controlled approach involves the bromination of pyridine N-oxide-4-carboxylic acid. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can direct the incoming electrophile. Subsequent deoxygenation of the N-oxide yields the desired product.

| Starting Material | Reagents | Product | Key Considerations |

| Pyridine-4-carboxylic acid | Br2, Oleum | This compound | Harsh reaction conditions, potential for side products |

| Pyridine N-oxide-4-carboxylic acid | Brominating agent (e.g., NBS) | 3,5-Dibromo-pyridine-4-carboxylic acid N-oxide | Requires subsequent deoxygenation step |

Multi-Step Conversions from Readily Available Pyridine Derivatives

Multi-step synthetic sequences starting from more common pyridine derivatives are also employed. For example, 4-methylpyridine (γ-picoline) can be oxidized to pyridine-4-carboxylic acid, which is then subjected to bromination as described above. The oxidation of 4-picoline can be achieved using various oxidizing agents, including potassium permanganate or through vapor-phase oxidation over a catalyst. google.comguidechem.com

Another versatile precursor is 4-aminopyridine. This compound can be converted to 3,5-dibromo-4-aminopyridine through bromination. google.comgoogle.comgoogle.com The amino group can then be transformed into a carboxylic acid via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by reaction with a cyanide source (e.g., copper(I) cyanide) to introduce a nitrile group. Subsequent hydrolysis of the nitrile furnishes the carboxylic acid.

Precursor Synthesis and Transformations Involving 3,5-Dibromopyridine

The synthesis of the key precursor, 3,5-dibromopyridine, and its subsequent functionalization are crucial steps in many synthetic routes to the target molecule.

Preparation of 3,5-Dibromopyridine from Pyridine or Pyridine Salts

The direct bromination of pyridine is a well-established method for preparing 3,5-dibromopyridine. This reaction typically requires high temperatures (around 300°C) and the presence of a catalyst or a carrier for the bromine. researchgate.net A common procedure involves heating pyridine with bromine in the presence of oleum. researchgate.net

An alternative method involves the formation of a pyridine perbromide salt. Pyridine hydrobromide can be treated with bromine in glacial acetic acid to form a crystalline perbromide. acs.org Heating this perbromide at high temperatures (230-250°C) leads to the formation of 3,5-dibromopyridine with the evolution of hydrogen bromide. acs.org This method can be more convenient than the sealed-tube reactions previously employed. acs.org

A one-pot synthesis has also been described using pyridine as the starting material with concentrated sulfuric acid and thionyl chloride as catalysts, followed by the dropwise addition of bromine at elevated temperatures (125-138°C). chemicalbook.com This method reports a yield of around 82%. chemicalbook.com

| Starting Material | Reagents | Product | Yield |

| Pyridine | Br2, Oleum | 3,5-Dibromopyridine | Variable |

| Pyridine Hydrobromide | Br2, Acetic Acid (followed by heating) | 3,5-Dibromopyridine | Good |

| Pyridine | H2SO4, SOCl2, Br2 | 3,5-Dibromopyridine | ~82% chemicalbook.com |

Functionalization of 3,5-Dibromopyridine for Carboxylic Acid Introduction

Once 3,5-dibromopyridine is obtained, the introduction of a carboxylic acid group at the 4-position is the next critical step. As mentioned in section 2.1.1, this is often achieved through metal-halogen exchange followed by carboxylation.

A significant challenge in this process is achieving regioselectivity. The protons at the 2, 4, and 6 positions of 3,5-dibromopyridine are all acidic to varying degrees. Deprotonation with a strong base can potentially occur at any of these positions. However, the 4-position is generally the most favored site for deprotonation, leading to the desired 4-substituted product.

Another strategy for functionalization involves the synthesis of 3,5-dibromo-4-iodopyridine. google.com The iodo group is more reactive towards metal-halogen exchange and can be selectively replaced to introduce the carboxylic acid functionality. 3,5-Dibromo-4-iodopyridine can be synthesized from 3,5-dibromo-4-aminopyridine via a diazotization reaction followed by treatment with potassium iodide. google.com

Derivatization of 3,5-Dibromopyridine-4-carboxaldehyde

Once 3,5-dibromopyridine-4-carboxaldehyde is synthesized, a straightforward oxidation reaction can convert the aldehyde functional group into a carboxylic acid. This is a common and generally high-yielding transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (KMnO4)

Chromium trioxide (CrO3) in acidic solution (Jones oxidation)

Silver oxide (Ag2O) (Tollens' reagent)

Hydrogen peroxide (H2O2)

The choice of oxidizing agent will depend on the specific substrate and the desired reaction conditions, taking into account factors like functional group tolerance and scalability.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. This involves a systematic investigation of various parameters such as temperature, reaction time, solvent, and the nature of reagents and catalysts.

Catalytic Approaches in Halopyridine Functionalization

The use of transition metal catalysts has revolutionized the functionalization of C-H bonds and the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For the synthesis of this compound, catalytic methods could offer more efficient and selective alternatives to traditional stoichiometric reactions.

Palladium-catalyzed cross-coupling reactions, for example, are widely used for the functionalization of halopyridines. While typically employed for C-C or C-N bond formation, palladium catalysis can also be applied to carboxylation reactions using carbon monoxide (CO) or carbon dioxide (CO2) as the carboxyl source. mdpi.com The development of a catalytic system that could directly carboxylate the 4-position of 3,5-dibromopyridine would be a significant advancement.

Recent research has explored the palladium-catalyzed carboxylation of aromatic C-H bonds with CO2, which could potentially be applied to substrates like 3,5-dibromopyridine. mdpi.com Such methods often require the use of specific ligands and reaction conditions to achieve high regioselectivity and efficiency.

| Catalyst System | Substrate | Carboxylating Agent | Product |

| Pd(OAc)2 / Ligand | Aryl Halide | CO2 | Benzoic Acid Derivative |

This table provides a general overview of catalytic carboxylation of aryl halides, a reaction type that could be adapted for 3,5-dibromopyridine.

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrasayanjournal.co.inijarsct.co.in In the synthesis of this compound and other halogenated pyridines, several green chemistry principles can be applied to improve the sustainability of the process.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic and more environmentally benign alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is one technique that can often reduce reaction times and energy input. nih.govnih.gov

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

Waste Prevention: Designing syntheses to minimize the production of waste.

The application of these principles can lead to more efficient, cost-effective, and environmentally friendly methods for the production of this compound. For example, exploring one-pot reactions where multiple synthetic steps are carried out in the same reactor without isolating intermediates can significantly reduce solvent use and waste generation. nih.gov

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Atom Economy | Multicomponent reactions |

| Safer Solvents | Use of water or other benign solvents |

| Energy Efficiency | Microwave-assisted synthesis |

| Catalysis | Transition metal-catalyzed C-H functionalization |

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromopyridine 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3,5-Dibromopyridine-4-carboxylic acid by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

The ¹H-NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. Due to the substitution pattern, only two distinct proton signals are expected.

Pyridine (B92270) Protons (H-2/H-6): The protons at the 2 and 6 positions of the pyridine ring are chemically equivalent. They are expected to appear as a single sharp singlet in the aromatic region of the spectrum. Their chemical shift is influenced by the deshielding effect of the electronegative nitrogen atom and the adjacent bromine atoms.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very low field (downfield), often above 10 ppm. oregonstate.edupressbooks.pub The broadness of this signal is a result of hydrogen bonding and chemical exchange with residual water or other protic species in the solvent.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2, H-6 | ~ 8.5 - 8.7 | Singlet | Aromatic protons adjacent to the nitrogen atom. |

| -COOH | > 10 (typically 11-12) | Broad Singlet | Acidic proton, chemical shift is solvent and concentration dependent. pressbooks.pub |

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated, corresponding to the four unique carbon environments in the structure.

Carboxylic Carbon (C=O): The carbon of the carboxyl group typically resonates in the downfield region of the spectrum, generally between 165 and 185 ppm. pressbooks.publibretexts.org

Pyridine Carbons (C-2/C-6, C-3/C-5, C-4):

C-2 and C-6: These equivalent carbons are adjacent to the nitrogen atom and are expected to appear at a specific chemical shift.

C-3 and C-5: These carbons are directly bonded to the highly electronegative bromine atoms, which significantly influences their chemical shift.

C-4: This carbon is attached to the carboxylic acid group.

Standard ¹³C-NMR spectra are proton-decoupled, meaning spin-spin couplings between carbon and proton atoms are not observed, resulting in sharp singlet signals for each unique carbon.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 165 - 185 | Carboxyl carbon. pressbooks.publibretexts.org |

| C-2, C-6 | ~150 - 155 | Carbons adjacent to the ring nitrogen. |

| C-4 | ~140 - 145 | Carbon bearing the carboxylic acid group. |

| C-3, C-5 | ~120 - 125 | Carbons bonded to bromine atoms. |

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the assignments made from 1D spectra and elucidating the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, no cross-peaks would be expected in a COSY spectrum, as there are no vicinal or geminal protons. This lack of correlation is itself a powerful confirmation of the substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduipb.pt For this molecule, an HSQC spectrum would show a single cross-peak correlating the ¹H signal of H-2/H-6 with the ¹³C signal of C-2/C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity, showing correlations between protons and carbons over two to three bonds. sdsu.eduipb.ptyoutube.com It is particularly useful for identifying connections to quaternary (non-protonated) carbons.

Key expected HMBC correlations would include:

A correlation between the protons at H-2/H-6 and the carbons at C-4 and C-3/C-5.

A critical correlation between the protons at H-2/H-6 and the carboxylic carbon (C=O), definitively confirming the position of the carboxylic acid group relative to the pyridine ring protons.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Cross-Peaks | Information Gained |

| COSY | ¹H ↔ ¹H | None | Confirms the absence of coupled protons. |

| HSQC | ¹H ↔ ¹³C (1-bond) | (H-2/H-6) ↔ (C-2/C-6) | Confirms direct C-H attachment. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | (H-2/H-6) ↔ (C-4)(H-2/H-6) ↔ (C-3/C-5)(H-2/H-6) ↔ (C=O) | Establishes the complete molecular framework and confirms substituent positions. |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds and functional groups. The FT-IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and an aromatic ring.

O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. pressbooks.publibretexts.orgorgchemboulder.com

C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration. orgchemboulder.com For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹. pressbooks.publibretexts.org

C-O Stretch and O-H Bend: The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, while O-H bending vibrations are found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Aromatic C=C and C=N Stretches: The pyridine ring exhibits characteristic stretching vibrations in the 1600-1400 cm⁻¹ range. vscht.cz

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Strong, Very Broad |

| ~ 1710 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |

| 1600 - 1400 | C=C, C=N Stretches | Aromatic Pyridine Ring | Medium to Strong |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) | Medium |

| 950 - 910 | O-H Bend | Carboxylic Acid (-COOH) | Medium, Broad |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to vibrations that cause a change in molecular polarizability. libretexts.orglibretexts.org

Symmetric Vibrations: Non-polar and symmetric bonds often produce strong Raman signals. The symmetric "ring breathing" mode of the substituted pyridine ring is expected to be a prominent feature.

C-Br Vibrations: The carbon-bromine stretching vibrations, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum.

Complementarity to IR: While the polar C=O group gives a very strong signal in IR, it is often weaker in Raman. Conversely, the vibrations of the pyridine ring skeleton and C-Br bonds, which involve more polarizable electron clouds, are expected to be relatively intense in the Raman spectrum. libretexts.org This complementarity is essential for a full vibrational analysis.

Table 5: Predicted Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety | Predicted Intensity |

| ~ 1000 - 1050 | Symmetric Ring Breathing | Pyridine Ring | Strong |

| 1600 - 1400 | C=C, C=N Stretches | Pyridine Ring | Medium to Strong |

| ~ 1680 - 1720 | C=O Stretch | Carboxylic Acid (-COOH) | Weak to Medium |

| < 700 | C-Br Stretch | Bromine Substituent | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of molecules. By ionizing a compound and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, detailed information about its elemental composition and chemical structure can be obtained.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₆H₃Br₂NO₂. matrix-fine-chemicals.com The exact mass can be calculated by summing the masses of the most abundant isotopes of each element. The presence of two bromine atoms is particularly significant, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for bromine-containing ions, appearing as a cluster of peaks.

HRMS analysis of the molecular ion of this compound would be expected to yield a value that precisely matches the calculated theoretical mass, confirming its elemental formula. The high mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov For instance, the fragmentation of related dibromoacridine compounds in HRMS has shown characteristic molecular ion clusters, confirming the presence and number of bromine atoms. cardiff.ac.uk

Table 1: Theoretical Isotopic Mass Data for this compound (C₆H₃Br₂NO₂) Molecular Ion [M]

| Isotope Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₆H₃⁷⁹Br₂NO₂ | 278.8527 | 50.69 |

| C₆H₃⁷⁹Br⁸¹BrNO₂ | 280.8507 | 100.00 |

This interactive table presents the calculated exact masses for the major isotopic peaks of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govrjpbcs.com It is a cornerstone for identifying and quantifying volatile and semi-volatile compounds in a mixture. However, due to the high polarity and low volatility of carboxylic acids, direct GC-MS analysis can be challenging. colostate.edu These compounds often require a derivatization step, such as esterification, to convert the carboxylic acid group into a less polar and more volatile ester, making it amenable to GC analysis. colostate.edunih.gov

Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are detected, producing a mass spectrum that serves as a chemical fingerprint.

The fragmentation pattern of this compound (or its derivative) would provide structural confirmation. Key fragmentation pathways for carboxylic acids include the loss of neutral fragments such as water (H₂O, loss of 18 Da), a hydroxyl radical (•OH, loss of 17 Da), and the entire carboxyl group (•COOH, loss of 45 Da). libretexts.orgyoutube.comyoutube.com The presence of the stable aromatic pyridine ring would likely result in a prominent molecular ion peak. libretexts.org Further fragmentation would involve the cleavage of the dibrominated pyridine ring, informed by the known fragmentation of similar structures like 3,5-Dibromopyridine (B18299). nist.gov

Table 2: Plausible Mass Fragments for this compound

| Fragment Ion | Formula | Plausible Origin |

|---|---|---|

| [M-OH]⁺ | [C₆H₂Br₂NO]⁺ | Loss of hydroxyl radical from the carboxylic acid group |

| [M-COOH]⁺ | [C₅H₂Br₂N]⁺ | Loss of the carboxyl group |

This interactive table details potential fragment ions that could be observed in the mass spectrum of the title compound.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. mdpi.com

For this compound, an SC-XRD analysis would reveal the exact geometry of the molecule in the solid state. This includes the planarity of the pyridine ring, the orientation of the carboxylic acid group relative to the ring, and the precise bond lengths and angles for C-C, C-N, C-Br, C=O, and O-H bonds. urfu.ru The analysis would confirm the substitution pattern and provide unequivocal structural proof. Although the specific crystal structure of the title compound is not detailed in the reviewed literature, analysis of related pyridine derivatives provides expected parameters. urfu.ruresearchgate.net

Table 3: Representative Data Obtained from a Single Crystal X-ray Diffraction Experiment

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell | e.g., a = 5.9 Å, b = 10.9 Å, c = 14.7 Å |

| Bond Lengths | The distance between the nuclei of two bonded atoms | e.g., C-Br ≈ 1.90 Å, C=O ≈ 1.25 Å |

This interactive table illustrates the typical parameters determined from an SC-XRD study.

Beyond individual molecular structure, SC-XRD reveals how molecules are arranged in the crystal lattice, a study crucial for understanding a material's physical properties. This packing is dictated by intermolecular interactions. nih.gov

For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding involving the carboxylic acid group. mdpi.com Carboxylic acids frequently form centrosymmetric dimers in the solid state, where the hydroxyl group of one molecule forms a strong O-H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule. mdpi.com This creates a characteristic eight-membered ring motif.

Additionally, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially leading to O-H···N interactions that link molecules into chains or more complex networks. nih.gov Other weaker interactions, such as π–π stacking between pyridine rings and halogen bonding involving the bromine atoms, could also play a role in stabilizing the crystal structure. nih.govnih.gov The analysis of these interactions provides insight into the supramolecular assembly of the compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Derivatization of 3,5 Dibromopyridine 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives, including esters and amides. Furthermore, its removal through decarboxylation can be a key step in certain synthetic routes.

Esterification Reactions and Ester Derivatives

The conversion of 3,5-Dibromopyridine-4-carboxylic acid to its corresponding esters is a fundamental transformation that not only modifies the compound's physicochemical properties but also provides a useful protecting group for the carboxylic acid functionality during subsequent reactions involving the bromine atoms. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

For instance, the synthesis of methyl 3,5-dibromo-4-pyridinecarboxylate can be achieved by refluxing the parent carboxylic acid in methanol with a catalytic amount of sulfuric acid. Similarly, ethyl 3,5-dibromo-4-pyridinecarboxylate can be prepared using ethanol under similar acidic conditions. These reactions are typically driven to completion by using the alcohol as the solvent, thus ensuring a large excess, and by the removal of water as it is formed.

Another approach to esterification involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is particularly useful for reactions with more complex or sensitive alcohols and is often carried out at room temperature.

| Ester Derivative | Alcohol | Catalyst/Reagent | Typical Conditions |

| Methyl 3,5-dibromo-4-pyridinecarboxylate | Methanol | Sulfuric Acid | Reflux |

| Ethyl 3,5-dibromo-4-pyridinecarboxylate | Ethanol | Sulfuric Acid | Reflux |

| tert-Butyl 3,5-dibromo-4-pyridinecarboxylate | tert-Butanol | DCC, DMAP | Room Temperature |

Amidation Reactions

The formation of amides from this compound introduces a key structural motif present in many biologically active molecules. The direct reaction of the carboxylic acid with an amine is generally challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and promote amide bond formation.

A more common and milder approach involves the activation of the carboxylic acid. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,5-dibromopyridine-4-carbonyl chloride can then be treated with a primary or secondary amine to afford the corresponding amide.

Alternatively, peptide coupling reagents can be employed for the direct amidation of the carboxylic acid. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), facilitate the formation of an active ester intermediate which readily reacts with amines to form the desired amide under mild conditions.

| Amine | Coupling Method | Reagents | Product |

| Ammonia | High Temperature | Heat | 3,5-Dibromopyridine-4-carboxamide |

| Primary Amine (R-NH₂) | Acid Chloride | SOCl₂, then R-NH₂ | N-Alkyl-3,5-dibromopyridine-4-carboxamide |

| Secondary Amine (R₂NH) | Coupling Agent | DCC, HOBt, R₂NH | N,N-Dialkyl-3,5-dibromopyridine-4-carboxamide |

Decarboxylation Studies

The removal of the carboxylic acid group from the pyridine (B92270) ring, a process known as decarboxylation, can be a crucial step in the synthesis of 3,5-dibromopyridine (B18299) and its derivatives. While the direct thermal decarboxylation of aromatic carboxylic acids often requires harsh conditions, the presence of the bromine atoms and the pyridine nitrogen can influence the reactivity of the 4-position.

Studies on the decarboxylation of related pyridine carboxylic acids suggest that the reaction can be facilitated by catalysts or by conversion to a more suitable precursor. For instance, the Barton decarboxylation, a radical-based method, involves the conversion of the carboxylic acid to a thiohydroxamate ester (Barton ester), which then undergoes radical-induced decarboxylation upon treatment with a radical initiator and a hydrogen atom source.

Another approach involves the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an aryl bromide and carbon dioxide. In the context of this compound, this would lead to the formation of 3,4,5-tribromopyridine.

While specific studies on the decarboxylation of this compound are not extensively reported in readily available literature, the general principles of aromatic decarboxylation suggest that achieving this transformation would likely require either high temperatures or conversion to a more reactive intermediate.

Reactions Involving the Bromine Substituents

The two bromine atoms on the pyridine ring are key sites for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions are instrumental in building molecular complexity.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The bromine atoms of this compound (or its ester derivatives, which are often preferred to avoid complications with the acidic proton) are excellent handles for such transformations.

The Suzuki-Miyaura coupling involves the reaction of the dibromopyridine derivative with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for the formation of biaryl and heteroaryl structures. For example, the reaction of methyl 3,5-dibromo-4-pyridinecarboxylate with arylboronic acids can lead to the formation of mono- or diarylated products, depending on the stoichiometry of the reagents.

The Stille coupling utilizes organostannanes as the coupling partners. This reaction is known for its tolerance of a wide range of functional groups. The reaction of an ester of this compound with an organotin reagent, such as a vinyl-, aryl-, or alkylstannane, in the presence of a palladium catalyst, allows for the introduction of various organic fragments at the 3- and 5-positions.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the pyridine ring) and sp-hybridized carbons (from a terminal alkyne). This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base. The reaction of 3,5-dibromopyridine-4-carboxylate esters with terminal alkynes provides a direct route to the corresponding di-alkynylated pyridine derivatives.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3,5-Diaryl-4-pyridinecarboxylic acid derivative |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 3,5-Disubstituted-4-pyridinecarboxylic acid derivative |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 3,5-Dialkynyl-4-pyridinecarboxylic acid derivative |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when electron-withdrawing groups are present. While the carboxylic acid group (or its ester derivative) at the 4-position is electron-withdrawing, the bromine atoms themselves are also moderately deactivating. SNAr reactions on 3,5-dibromopyridines are generally less facile than on pyridines with leaving groups at the 2- or 4-positions relative to the nitrogen.

However, under forcing conditions (high temperatures and/or strong nucleophiles), substitution of one or both bromine atoms may be possible. Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The regioselectivity of the substitution would be influenced by the electronic effects of the carboxylic acid group and the pyridine nitrogen. Given the meta-relationship of the bromine atoms to the nitrogen, activation for SNAr is not optimal.

In some cases, the carboxylic acid group can be converted to a more strongly electron-withdrawing group, such as a nitrile (-CN), to enhance the reactivity of the ring towards nucleophilic attack. The resulting 3,5-dibromo-4-cyanopyridine would be a more activated substrate for SNAr reactions.

Formation of Organometallic Intermediates

The generation of organometallic intermediates from this compound is a nuanced process due to the presence of the acidic carboxylic acid proton. Powerful organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are strong bases and would preferentially react in an acid-base neutralization with the carboxylic acid rather than undergoing halogen-metal exchange at the bromine-substituted positions. libretexts.orgyoutube.com

To achieve the formation of organometallic species at the carbon-bromine bonds, the carboxylic acid group typically requires protection, for instance, by converting it into an ester. Once protected, the bromo-substituents can participate in several types of organometallic reactions:

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, can replace a bromine atom with lithium, forming a lithiated pyridine intermediate. This reactive species can then be quenched with various electrophiles. A similar reaction has been documented for the parent compound, 3,5-dibromopyridine, to create a carbanion intermediate that reacts with iodine. google.com

Magnesium-Halogen Exchange: Grignard reagents can be formed by reacting the protected dibromopyridine derivative with magnesium metal.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are suitable sites for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck reactions. For example, the related compound 3,5-dibromopyridine undergoes Suzuki coupling with boronic acids to form new carbon-carbon bonds. rsc.org This highlights the potential for similar reactivity with the protected form of this compound.

The table below summarizes potential pathways to organometallic intermediates.

| Reaction Type | Reagents | Intermediate Formed | Necessary Conditions |

| Lithium-Halogen Exchange | n-Butyllithium, Tetrahydrofuran | 4-carboxy-3,5-dibromopyridin-X-yl-lithium | Protection of the carboxylic acid group (e.g., as a methyl ester); low temperature (-78 °C) |

| Grignard Formation | Magnesium (Mg) metal, Tetrahydrofuran | 4-carboxy-3,5-dibromopyridin-X-yl-magnesium bromide | Protection of the carboxylic acid group; initiation may require an activating agent |

| Suzuki Cross-Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted pyridine derivative | Protection of the carboxylic acid group; inert atmosphere |

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a site for electrophilic attack and coordination with metal ions.

The pyridine nitrogen can be readily oxidized or alkylated to modify the electronic properties and reactivity of the molecule.

N-Oxidation: The nitrogen atom can be oxidized to form this compound N-oxide. This transformation is typically achieved using strong oxidizing agents. The N-oxidation of the parent 3,5-dibromopyridine to 3,5-dibromopyridine-N-oxide is accomplished using reagents like 30% hydrogen peroxide in trifluoroacetic acid. Other common reagents for this purpose include m-chloroperoxybenzoic acid (m-CPBA) and Caro's acid. arkat-usa.org The resulting N-oxide group is a strong electron-donating group, which alters the reactivity of the pyridine ring and can direct subsequent substitution reactions. scripps.edu

N-Alkylation: As a nucleophile, the pyridine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to yield N-alkylpyridinium salts. This reaction introduces a permanent positive charge on the nitrogen atom, creating a pyridinium salt. The process significantly increases the molecule's polarity and modifies its biological and chemical properties. While direct N-alkylation of this compound is less documented, the N-alkylation of various pyridine systems with lithium, magnesium, and zinc alkyl reagents is a known transformation. nih.gov

The table below details common N-oxidation and N-alkylation reactions.

| Reaction | Reagent(s) | Product Type |

| N-Oxidation | Hydrogen Peroxide (H₂O₂), Trifluoroacetic Acid | Pyridine-N-oxide |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine-N-oxide |

| N-Alkylation | Methyl Iodide (CH₃I) | N-methylpyridinium salt |

| N-Alkylation | Ethyl Bromide (CH₃CH₂Br) | N-ethylpyridinium salt |

This compound is an excellent candidate for use as a ligand in coordination chemistry. It possesses two primary coordination sites: the Lewis basic pyridine nitrogen atom and the carboxylate group, which can bind to metal ions upon deprotonation. mdpi.comrsc.org This dual functionality allows it to act as a versatile building block for constructing metal-organic complexes, coordination polymers, and metal-organic frameworks (MOFs). rsc.orgrsc.org

The coordination can occur through several modes:

Monodentate: The ligand can bind to a metal center using either the pyridine nitrogen or one of the carboxylate oxygens.

Bidentate Chelation: The ligand can coordinate to a single metal ion through both the pyridine nitrogen and a carboxylate oxygen, forming a stable chelate ring.

Bridging: The ligand can link two or more metal centers, with the pyridine nitrogen coordinating to one metal and the carboxylate group coordinating to another. The carboxylate group itself can also act as a bridge between two metal ions. mdpi.com

The self-assembly of metal ions with this ligand can lead to diverse supramolecular architectures, from simple discrete molecules (0D) to chains (1D), layers (2D), or three-dimensional frameworks (3D). researchgate.netresearchgate.net The final structure is influenced by the choice of metal ion, its preferred coordination geometry, the reaction conditions (e.g., solvent, temperature), and the presence of other ligands. Analogous pyridine-carboxylate ligands have been shown to form stable complexes with a wide range of transition metals and lanthanides. mdpi.comresearchgate.net

The table below lists potential metal ions and their expected coordination behavior with this compound.

| Metal Ion | Potential Coordination Geometry | Resulting Complex Type |

| Copper(II) | Square planar, Octahedral | Discrete complex, Coordination polymer |

| Zinc(II) | Tetrahedral, Octahedral | Metal-Organic Framework (MOF), Coordination polymer |

| Cobalt(II) | Tetrahedral, Octahedral | Discrete complex, Coordination polymer |

| Cadmium(II) | Octahedral | Metal-Organic Framework (MOF) |

| Lanthanides (e.g., Nd³⁺, Tb³⁺) | High coordination numbers (7-9) | Dinuclear complex, Coordination polymer |

Applications in Advanced Synthetic Chemistry and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

3,5-Dibromopyridine-4-carboxylic acid is a versatile chemical intermediate valued in organic synthesis for its unique molecular architecture. chemimpex.com The presence of two bromine atoms on the pyridine (B92270) ring, flanking a carboxylic acid group, provides multiple reactive sites for constructing more complex molecules. chemimpex.com These features make it an essential building block in the development of a variety of biologically active compounds. chemimpex.com

Precursor for Pharmaceutically Relevant Scaffolds

The structural framework of this compound is integral to the synthesis of various pharmaceutical agents. It serves as a key intermediate in the development of novel drugs, particularly in the fields of anti-infective and anti-cancer therapies. chemimpex.com The pyridine core is a common scaffold in medicinal chemistry, and the bromo-substituents provide handles for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

Research into related pyridine carboxylic acid derivatives has yielded compounds with significant biological activity. For instance, novel dihydropyridine (B1217469) carboxylic acid derivatives have been synthesized and shown to exhibit cytotoxic activity against cancer cell lines like HCT-15. mdpi.com Similarly, scaffolds like 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its dichlorinated analogues have been explored for developing new antimicrobial and anticancer agents. nih.gov These studies highlight the potential of pyridine-based carboxylic acids as foundational structures for pharmacologically active molecules.

Table 1: Examples of Biologically Active Scaffolds Derived from Pyridine Carboxylic Acid Analogs

| Scaffold/Derivative Class | Target Application | Observed Activity | Citation |

| Dihydropyridine Carboxylic Acids | Anticancer | Cytotoxic activity against HCT-15 cell line | mdpi.com |

| Quinoline-4-Carboxylic Acids | Anticancer | Inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) | nih.gov |

| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | Antimicrobial, Anticancer | Activity against Gram-positive pathogens and A549 human pulmonary cancer cells | nih.gov |

| Imidazo[4,5-b]pyridine Derivatives | Antimicrobial | Activity against Gram-positive bacteria | mdpi.com |

Intermediate in Agrochemical Synthesis

In the agricultural sector, this compound functions as an intermediate in the formulation of various agrochemicals. chemimpex.com Its structure is incorporated into molecules designed to protect crops, enhancing the efficacy of pesticides and herbicides. chemimpex.com The development of novel herbicides is an active area of research, with related heterocyclic compounds such as 6-aryl-2-picolinic acids being investigated as a subclass of auxin herbicides effective against a broad spectrum of weeds. mdpi.com The synthesis of these complex picolinic acids demonstrates the utility of functionalized pyridine rings as core structures in creating new agrochemical products. mdpi.com

Role in the Synthesis of Natural Product Analogs

While direct examples of this compound in the synthesis of natural product analogs are not prominently detailed in available research, the synthesis of related brominated heterocyclic natural products showcases relevant synthetic strategies. For example, the total synthesis of (±)-Dibromophakellin, a marine alkaloid, involves the bromination of a pyrrole (B145914) precursor. nih.gov This synthesis demonstrates a methodology for creating complex, polycyclic, halogenated alkaloids. nih.gov The strategies employed in such syntheses, which allow for the precise introduction of bromine atoms and the construction of heterocyclic systems, could theoretically be applied to building blocks like this compound to generate novel analogs of natural products.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The field of materials science utilizes this compound for its potential in creating highly ordered materials. The molecule's functional groups—the pyridine nitrogen and the carboxylate group—are excellent coordination sites for metal ions, making it a valuable ligand in the construction of coordination polymers and metal-organic frameworks (MOFs).

Ligand Design for Metal Complexation

As a ligand, this compound can coordinate to metal centers in several ways. The carboxylate group can bind to a metal ion in a monodentate, bidentate, or bridging fashion, while the nitrogen atom of the pyridine ring provides an additional coordination site. This versatility allows for the formation of a wide range of metal complexes with diverse structures and properties.

Studies on analogous pyridine-dicarboxylic acids have demonstrated this principle. For example, pyridine-3,5-dicarboxylic acid has been used to synthesize novel MOFs with various transition metals such as Cadmium (Cd), Cobalt (Co), Zinc (Zn), and Nickel (Ni). umt.edu.my These studies show that the pyridine-based ligands can link metal ions to form one-, two-, or three-dimensional networks. rsc.orgrsc.org The specific geometry of the resulting metal complex is influenced by the coordination preference of the metal ion and the reaction conditions. researchgate.net

Table 2: Metal Ions Used in MOF Synthesis with Analogous Pyridine-Carboxylic Acid Ligands

| Ligand | Metal Ion(s) | Resulting Structure Type | Citation |

| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | 2D and 3D Coordination Polymers | rsc.org |

| Pyridine-3,5-dicarboxylic acid | Cd(II), Co(II), Zn(II), Ni(II) | Metal-Organic Frameworks (MOFs) | umt.edu.my |

| 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid | Cd(II), Cu(II), Co(II), Mn(II), Ni(II) | Coordination Polymers | rsc.org |

| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Mn(II), Co(II), Cd(II), Ag(I) | 1D Chains and 3D Networks | researchgate.net |

Construction of Supramolecular Assemblies

The ability of this compound to act as a bridging ligand is fundamental to its role in constructing supramolecular assemblies, most notably Metal-Organic Frameworks (MOFs). MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands to form extended, often porous, networks.

The synthesis of MOFs using ligands structurally similar to this compound, such as pyridine-3,5-dicarboxylic acid, illustrates the potential for creating diverse structural architectures. umt.edu.myrsc.org In these structures, the dicarboxylate ligand links metal centers to build up the framework. The resulting MOFs can have varied topologies, from 2D layered structures to complex 3D networks. rsc.org The specific structure and porosity of the MOF can be tuned by changing the metal ion, the ligand, or by introducing other "template" molecules during synthesis. rsc.org These materials are of significant interest for applications in gas storage, catalysis, and molecular sensing. umt.edu.my

Catalytic Applications and Catalyst Development

A thorough search of chemical databases and scientific journals did not yield any specific examples of this compound being employed as a ligand in homogeneous catalysis. The broader family of pyridine carboxylic acids has been investigated in the synthesis of metal complexes with catalytic activities. jcmimagescasereports.orgjcmimagescasereports.orgajol.info These parent compounds can coordinate to metal ions through the nitrogen atom and the carboxylate group, influencing the electronic and steric environment of the metal center, which in turn dictates the catalytic activity. nih.govjscimedcentral.com

Similarly, there is a lack of specific studies on the involvement of this compound in ligand exchange reactions. The kinetics and mechanisms of ligand exchange are fundamental to understanding the behavior of coordination complexes in solution and are crucial for designing catalysts and other functional materials. acs.org While general principles of ligand exchange at metal centers are well-established, the specific lability and substitution patterns for complexes involving this compound have not been reported.

Research into the ligand exchange behavior of related pyridine-based ligands exists, providing a framework for how such studies might be conducted. acs.org These investigations often involve techniques such as NMR spectroscopy to probe the rates and mechanisms of substitution. However, no such data is available for this compound.

Computational Chemistry and Theoretical Studies of 3,5 Dibromopyridine 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics with high accuracy. For 3,5-Dibromopyridine-4-carboxylic acid, DFT calculations are instrumental in building a comprehensive profile of its molecular behavior. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. semanticscholar.orgresearchgate.net

The first step in a DFT study is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. researchgate.net For this compound, this process yields precise information on bond lengths, bond angles, and dihedral angles. Theoretical calculations for similar heterocyclic carboxylic acids have shown a good correlation between computed and experimental values obtained from X-ray crystallography. researchgate.net

The electronic structure of the molecule is elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap suggests higher reactivity. In this compound, the electron-withdrawing bromine atoms and the carboxylic acid group are expected to significantly influence the energies and distribution of these orbitals.

| Parameter | Bond | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.230 |

| C-O(H) | 1.355 | |

| C-C(ar) | 1.390 - 1.410 | |

| C-N(ar) | 1.335 - 1.345 | |

| C-Br | 1.895 | |

| O-H | 0.970 | |

| Bond Angle (°) | O=C-O | 122.5 |

| C-C-Br | 119.8 | |

| C-N-C | 117.0 |

Following geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. The assignments of these modes are often confirmed using Potential Energy Distribution (PED) analysis. researchgate.net

For this compound, characteristic vibrational frequencies are expected for its functional groups. The carboxylic acid O-H stretching vibration typically appears as a broad band in the IR spectrum, often in the 2500–3300 cm⁻¹ region, due to hydrogen bonding in the solid state. msu.edu The C=O stretching of the carboxyl group is a strong absorption, generally observed between 1680 and 1750 cm⁻¹. nih.govniscpr.res.in Vibrations associated with the pyridine (B92270) ring and the C-Br bonds occur at lower frequencies. Comparing the calculated frequencies with experimental data from FTIR and FT-Raman spectroscopy allows for a detailed and unambiguous assignment of the observed spectral bands. researchgate.net

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 | O-H stretch | Carboxylic Acid |

| 1725 | C=O stretch | Carboxylic Acid |

| 1580 | C=C/C=N ring stretch | Pyridine Ring |

| 1410 | C-O-H in-plane bend | Carboxylic Acid |

| 1250 | C-O stretch | Carboxylic Acid |

| 1020 | Ring breathing mode | Pyridine Ring |

| 680 | C-Br stretch | Bromo-substituent |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). chemrxiv.org

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the pyridine ring. researchgate.net These sites represent the most likely points for electrophilic attack or hydrogen bond acceptance. Conversely, the most positive potential (blue) would be found around the hydrogen atom of the carboxylic acid group, making it a prime site for nucleophilic attack and hydrogen bond donation. nih.gov This analysis provides a clear picture of the molecule's reactive sites and its potential for intermolecular interactions. mdpi.com

Molecular Dynamics Simulations

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular behavior in a simulated environment, such as in solution or interacting with a biological target. mdpi.com

For this compound, MD simulations could be employed to study its solvation in different solvents (e.g., water, ethanol). By analyzing the trajectories of the atoms, one can determine how solvent molecules arrange around the solute and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov Furthermore, MD simulations are crucial in drug design for studying the stability of a ligand-receptor complex, providing insights into how the compound might bind to a biological target like an enzyme or receptor. uni-muenchen.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is particularly applicable when considering advanced derivatization of a lead compound like this compound to optimize its activity.

A QSAR study involves several key steps. First, a dataset of structurally related compounds with measured biological activities is compiled. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. Finally, a statistical model (e.g., multiple linear regression, machine learning) is developed to correlate these descriptors with the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govnih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future of organic synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous materials. nih.govijarsct.co.in For 3,5-Dibromopyridine-4-carboxylic acid, future research will likely pivot from traditional, often harsh, synthetic methods towards more elegant and sustainable strategies.

Key areas of development include:

C-H Functionalization: Direct C-H activation and carboxylation of a 3,5-dibromopyridine (B18299) precursor using CO2 as a renewable C1 source represents a highly atom-economical approach. researchgate.net Transition-metal catalysis is a powerful tool for such transformations, offering a more direct route that avoids multiple pre-functionalization steps. nih.gov

Biocatalysis: The use of engineered enzymes or whole-cell systems offers a green alternative for the synthesis of pyridine (B92270) derivatives. ijarsct.co.in Future work could focus on discovering or engineering enzymes that can perform selective bromination or carboxylation on pyridine scaffolds under mild, aqueous conditions.

Advanced Catalytic Systems: The development of novel iron-catalyzed cyclization reactions for pyridine synthesis points towards the use of cheaper, more abundant, and less toxic metals. rsc.org Applying such methodologies could provide new pathways to the core pyridine structure.

Process Intensification: Techniques like microwave-assisted synthesis and flow chemistry are expected to play a crucial role. nih.govresearchgate.net These methods can significantly reduce reaction times, improve energy efficiency, and allow for safer, more controlled production on a larger scale.

| Parameter | Traditional Synthetic Methods | Future Sustainable Routes |

|---|---|---|

| Starting Materials | Often require multi-step pre-functionalization | Simpler precursors, direct C-H activation |

| Reagents | Harsh reagents (e.g., oleum, excess Br2) | Green catalysts (e.g., biocatalysts, earth-abundant metals), CO2 |

| Solvents | Use of hazardous organic solvents | Environmentally friendly solvents (e.g., water, DES) or solvent-free conditions |

| Energy Input | High temperatures, long reaction times | Microwave or ultrasonic assistance, lower energy consumption |

| Waste Generation | Significant stoichiometric byproducts | High atom economy, catalytic processes minimize waste |

Exploration of New Catalytic Applications

The unique electronic and structural features of this compound—a coordinating nitrogen atom, a carboxylate group capable of charge-balancing, and two bromine atoms that can participate in halogen bonding—make it a highly promising candidate for use in catalysis, either as a catalyst itself or as a ligand.

Future research directions include:

Multifunctional Ligand Design: The compound can act as a versatile O,N,O-pincer ligand. The pyridine nitrogen and the carboxylate oxygen can chelate to a metal center, while the bromine atoms can be used to tune the electronic properties of the resulting catalyst or to direct the assembly of supramolecular structures. mdpi.com Research into its coordination with transition metals like copper, palladium, and iridium could yield novel catalysts for cross-coupling, oxidation, or asymmetric synthesis. rsc.orgtandfonline.com

Heterogenized Catalysts: Immobilizing the molecule onto solid supports, such as magnetic nanoparticles, can create robust, recyclable catalysts. tandfonline.com Following the example of pyridine-4-carboxylic acid, functionalizing Fe3O4 nanoparticles with this compound could produce a magnetically separable catalyst for multi-component organic reactions. tandfonline.com

Organocatalysis: Pyridine derivatives can function as organocatalysts. nih.govrsc.org The specific substitution pattern of this compound may impart unique reactivity or selectivity in reactions such as condensations or cycloadditions.

Integration into Advanced Functional Materials

The demand for novel materials with tailored optical, electronic, and structural properties is a major driver of modern chemistry. This compound is a prime candidate for integration into various classes of functional materials.

Coordination Polymers and MOFs: The rigid structure and defined coordination vectors of the molecule make it an excellent linker for constructing coordination polymers, including Metal-Organic Frameworks (MOFs). acs.org The resulting materials could have applications in gas storage, separation, or heterogeneous catalysis. The bromine substituents offer a site for post-synthetic modification, allowing for the fine-tuning of the framework's properties.

Organic Electronics: Pyridine-containing molecules are widely used in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The introduction of bromine atoms can modify the HOMO/LUMO energy levels, influence molecular packing, and enhance intersystem crossing, which is beneficial for phosphorescent materials. nih.gov Derivatives of this compound could be explored as hole-transporting materials or emissive components.

Functional Polymers: Pyridine dicarboxylic acids are being investigated as renewable alternatives to petroleum-based monomers in the synthesis of polyesters and polyamides. researchgate.net The specific 3,5-dibromo substitution pattern could impart desirable properties such as increased thermal stability, flame retardancy, or specific gas barrier properties to the resulting polymers.

Computational Design of Derivatives with Tailored Properties

In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules. Computational chemistry allows for the prediction of molecular properties, guiding synthetic efforts toward the most promising candidates and reducing trial-and-error experimentation.

Emerging trends in this area include:

Property Prediction with DFT: Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity descriptors (e.g., HOMO-LUMO gap), and spectroscopic properties of this compound and its potential derivatives. uniba.skmostwiedzy.pl This allows researchers to predict how modifications to the molecule will affect its function, for instance, in tuning the absorption and emission wavelengths for OLED applications or predicting its coordination behavior with different metals. researchgate.net

Structure-Based Drug Design: For medicinal chemistry applications, molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to design derivatives that selectively bind to biological targets like enzymes or receptors. researchgate.netnih.govnih.gov By modeling the interactions of computationally designed derivatives with a target's active site, potent and selective inhibitors can be identified for synthesis and testing. mdpi.comnih.gov

Materials Informatics: By combining computational screening with machine learning, vast libraries of virtual derivatives can be rapidly assessed for their potential in materials science. This approach can identify candidates with optimal properties for applications like gas separation in MOFs or charge transport in organic semiconductors, guiding synthetic chemists to the most promising targets.

| Application Area | Desired Property | Relevant Computational Tool |

|---|---|---|

| Catalysis | Ligand-metal bond strength, electronic effects | Density Functional Theory (DFT) |

| Medicinal Chemistry | Binding affinity to target protein, selectivity | Molecular Docking, QSAR, Molecular Dynamics |

| Functional Materials | Electronic band gap, crystal packing, porosity | DFT, TD-DFT, Crystal Structure Prediction |

Q & A

Q. What are the established synthetic routes for 3,5-Dibromopyridine-4-carboxylic acid, and how do reaction conditions influence yield?

A common method involves bromination of pyridine derivatives using reagents like N-bromosuccinimide (NBS). For example, describes a protocol where NBS is added to a methanol solution of a methyl-substituted dihydropyridine precursor, stirred for 24 hours at room temperature, yielding brominated products after crystallization. Critical parameters include:

- Stoichiometry : A 2:1 molar ratio of NBS to substrate ensures complete bromination.

- Solvent choice : Methanol facilitates solubility and stabilizes intermediates.

- Reaction time : Prolonged stirring (24+ hours) maximizes conversion.

Yields may vary due to competing side reactions (e.g., over-bromination), which can be mitigated by controlled reagent addition and temperature monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Key techniques include:

- ¹H/¹³C NMR : The carboxylic acid proton (δ ~12–13 ppm) and bromine-induced deshielding of adjacent pyridine protons (δ ~8–9 ppm) confirm substitution patterns. highlights similar compounds where aromatic protons appear at δ 7.06–8.37 ppm, with methyl groups at δ 2.34 ppm.

- IR spectroscopy : A strong C=O stretch (~1665 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) validate the carboxylic acid moiety. Bromine substituents reduce symmetry, leading to distinct C-Br stretches (~600–700 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 558 [M⁺]) and fragmentation patterns help confirm molecular weight and structural integrity .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate the electronic and steric effects of bromine substituents in this compound?

DFT calculations can model:

- Electron distribution : Bromine’s electron-withdrawing effect reduces electron density at the pyridine ring, altering reactivity in cross-coupling reactions.

- Steric hindrance : The spatial arrangement of bromine atoms may influence regioselectivity in nucleophilic substitutions.

- Acidity : The carboxylic acid’s pKa can be predicted by analyzing charge distribution at the O-H group.